![molecular formula C6H5BrN4 B2946829 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine CAS No. 1508567-18-7](/img/structure/B2946829.png)
6-Bromopyrazolo[1,5-a]pyrimidin-3-amine
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Overview
Description
6-Bromopyrazolo[1,5-a]pyrimidin-3-amine is a type of N-heterocyclic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have attracted significant attention in medicinal chemistry and material science due to their photophysical properties . They are used as a key structural motif in many vital applications, such as medicinal and pharmaceuticals .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has also been reported .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .Physical And Chemical Properties Analysis
The molecular weight of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine is 198.02 g/mol . It has a topological polar surface area of 30.2 Ų and a complexity of 130 . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 2 .Scientific Research Applications
Antitumor Scaffold
Pyrazolo[1,5-a]pyrimidine derivatives, including 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine, have been identified as having a high impact in medicinal chemistry . They have been used as an antitumor scaffold, showing potential in anticancer research .
Enzymatic Inhibitory Activity
These compounds have also been highlighted for their enzymatic inhibitory activity . This property could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Material Science Applications
Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science due to their significant photophysical properties . This makes them useful in the development of new materials with unique properties.
Optical Applications
A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications . Their simpler and greener synthetic methodology and tunable photophysical properties make them ideal for this field .
Drug Discovery
The great synthetic versatility of pyrazolo[1,5-a]pyrimidines permits structural modifications throughout its periphery . This makes them a privileged scaffold for combinatorial library design and drug discovery .
Mechanism of Action
Future Directions
The future directions in the research of pyrazolo[1,5-a]pyrimidines involve improving the structural diversity and allowing a synergic effect between new synthetic routes and the possible applications of these compounds . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
properties
IUPAC Name |
6-bromopyrazolo[1,5-a]pyrimidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDWMKYGDAQSCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromopyrazolo[1,5-a]pyrimidin-3-amine |
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